molecular formula C7H17NO3S B8295414 n-butyl-N-(2-methoxyethyl)sulfonamide

n-butyl-N-(2-methoxyethyl)sulfonamide

Cat. No. B8295414
M. Wt: 195.28 g/mol
InChI Key: FGVNJAQVYMDRGO-UHFFFAOYSA-N
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Patent
US07060817B2

Procedure details

6.4 ml of 2-methoxyethylamine (5.5 g, 73.7 mmol) and 10.2 ml of triethylamine (7.4 g, 73.7 mmol) were dissolved at room temperature in 72 ml of methylene chloride. Likewise at room temperature 9.6 ml of n-butanesulfonyl chloride (11.5 g, 73.7 mmol) were added dropwise to this solution over the course of one hour. After 1 h of stirring at room temperature the reaction mixture was washed twice with 100 ml of water. The organic phase was dried over magnesium sulphate, the methylene chloride was distilled off and the oily residue which remained was dried in vacuo. This gave 12.4 g of the target compound, whose constitution was verified by NMR spectroscopy.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].C(N(CC)CC)C.[CH2:13]([S:17](Cl)(=[O:19])=[O:18])[CH2:14][CH2:15][CH3:16]>C(Cl)Cl>[CH2:13]([S:17]([NH:5][CH2:4][CH2:3][O:2][CH3:1])(=[O:19])=[O:18])[CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
6.4 mL
Type
reactant
Smiles
COCCN
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
72 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(CCC)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 1 h of stirring at room temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed twice with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the methylene chloride was distilled off
CUSTOM
Type
CUSTOM
Details
the oily residue which remained was dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCC)S(=O)(=O)NCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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